molecular formula C7H10N2O4 B099884 N,N'-Methylenebis(N-formylacetamide) CAS No. 18962-77-1

N,N'-Methylenebis(N-formylacetamide)

Cat. No.: B099884
CAS No.: 18962-77-1
M. Wt: 186.17 g/mol
InChI Key: KHDWSPPUGCOVPL-UHFFFAOYSA-N
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Description

N,N'-Methylenebis(N-formylacetamide) is a bisamide compound characterized by a methylene bridge (-CH₂-) connecting two N-formylacetamide moieties. Key applications of such bisamides include roles as crosslinking agents in polymer chemistry (e.g., hydrogels) and intermediates in pharmaceutical synthesis .

Properties

CAS No.

18962-77-1

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

N-[[acetyl(formyl)amino]methyl]-N-formylacetamide

InChI

InChI=1S/C7H10N2O4/c1-6(12)8(4-10)3-9(5-11)7(2)13/h4-5H,3H2,1-2H3

InChI Key

KHDWSPPUGCOVPL-UHFFFAOYSA-N

SMILES

CC(=O)N(CN(C=O)C(=O)C)C=O

Canonical SMILES

CC(=O)N(CN(C=O)C(=O)C)C=O

Other CAS No.

18962-77-1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Bisamide Derivatives

Bisamide compounds often differ in their aromatic or aliphatic backbones and substituents, which significantly influence their chemical reactivity and biological activity. Below is a comparative analysis:

Compound Backbone/Substituents Key Features References
N,N'-Methylenebis(N-formylacetamide) Methylene bridge; formyl groups High polarity (PSA ~74.8), potential for hydrogen bonding.
N,N'-Methylenebis(acrylamide) (MBA) Methylene bridge; acrylamide groups Crosslinking agent (e.g., in hydrogels); molecular weight 154.17 g/mol.
N,N'-Diacetyl-1,4-phenylenediamine Phenylenediamine backbone; acetyl groups Lower reactivity due to acetyl vs. formyl groups; used in lab research.
N,N'-Diacetyl benzidine Biphenyl backbone; acetyl groups Aromaticity increases rigidity; potential carcinogenicity (benzidine derivative).
N,N'-[Methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide] Hydroxy and dimethoxyphenyl substituents Enhanced solubility due to hydroxyl groups; possible antioxidant activity.
N,N'-Methylenebis[N'-(3-hydroxymethyl-2,5-dioxoimidazolidin-4-yl)urea] Urea and imidazolidinone substituents Higher toxicity (LC50 >220 mg/L in fish); used in aquatic toxicity studies.

Physicochemical Properties

  • Polar Surface Area (PSA):

    • N,N'-Methylenebis(N-formylacetamide): ~74.8 (calculated)
    • MBA: ~47.1 (experimental)
    • N,N'-Diacetyl benzidine: ~74.8 (similar due to amide groups)
      PSA correlates with solubility and permeability, critical for pharmaceutical applications.
  • Molecular Weight and Stability:

    • Halogenated derivatives (e.g., 2,6-dichloro or bromo substituents) exhibit higher molecular weights (e.g., 504.19 g/mol for dichloro analog) and increased stability against hydrolysis .

Toxicity and Environmental Impact

  • Aquatic Toxicity:

    • N,N'-Methylenebis[N'-(3-hydroxymethyl-2,5-dioxoimidazolidin-4-yl)urea] has an LC50 >220 mg/L in fish and EC50 >10–100 mg/L in Daphnia magna .
    • MBA shows moderate toxicity (requires risk assessment based on exposure scenarios) .

Preparation Methods

Reaction Mechanism

The reaction proceeds via condensation between N-formylacetamide and formaldehyde under acidic conditions. The acid catalyst (e.g., sulfuric or hydrochloric acid) protonates the carbonyl oxygen of formaldehyde, enhancing its electrophilicity. Subsequent nucleophilic attack by the nitrogen of N-formylacetamide forms the methylene bridge, followed by dehydration.

Procedure

  • Mixing Phase :

    • N-formylacetamide (14–16 wt%) and formaldehyde (10–12 wt%) are dissolved in water (45–50 wt%) at 45–70°C.

    • Inhibitors like hydroquinone (0–200 ppm) or phenothiazine (50–300 ppm) are added to prevent side reactions.

  • Catalyst Addition :

    • Concentrated sulfuric or hydrochloric acid (8–10 wt%) is introduced, and the mixture is heated to 65–70°C for 1.5–2.5 hours.

  • Workup :

    • The product is cooled, filtered, and dried at 75–85°C.

Yield : ~60–70% (estimated based on analogous reactions).

Key Parameters

ParameterRange
Temperature65–70°C
Reaction Time1.5–2.5 hours
Catalyst Concentration8–10 wt%

Advantages : Simple setup, cost-effective catalysts.
Challenges : Requires precise control of pH and temperature to avoid hydrolysis of formyl groups.

Metal-Catalyzed Synthesis

Transition metal catalysts, particularly Cu(II) complexes, enhance reaction efficiency and yield. This method, adapted from the synthesis of N,N′-methylenebisacrylamide, employs Cu(II) carboxylates to facilitate the condensation.

Reaction Mechanism

Cu(II) ions coordinate with the carbonyl oxygen of formaldehyde, stabilizing the transition state and accelerating nucleophilic attack by N-formylacetamide. The metal center also mitigates side reactions, improving selectivity.

Procedure

  • Reagent Mixing :

    • N-formylacetamide (280 mmol), formaldehyde (140 mmol), and Cu(II) acetate (0.55 mmol) are combined in aqueous HCl (65.65 mmol).

  • Reaction :

    • The mixture is refluxed at 70°C for 1.5–2 hours.

  • Isolation :

    • The product is cooled, filtered, and dried under vacuum.

Yield : Up to 95% (extrapolated from Cu-catalyzed bisacrylamide synthesis).

Key Parameters

ParameterRange
Temperature70°C
Reaction Time1.5–2 hours
Catalyst Loading0.2–0.5 mol%

Advantages : High yield, catalyst reusability.
Challenges : Requires inert atmosphere to prevent metal oxidation.

Comparative Analysis of Methods

MethodYieldCatalyst CostReaction TimeScalability
Acid-Catalyzed60–70%Low2–3 hoursHigh
Metal-Catalyzed85–95%Moderate1.5–2 hoursModerate

Insights :

  • Acid-Catalyzed : Preferred for industrial-scale production due to low-cost reagents and simplicity.

  • Metal-Catalyzed : Suitable for high-purity applications, albeit with higher operational costs.

Challenges and Optimization Strategies

Byproduct Formation

  • Formamide Hydrolysis : Prolonged heating or excessive acidity may hydrolyze formyl groups to carboxylic acids. Mitigated by optimizing pH (4–6) and reaction time.

  • Polymerization : Uninhibited reactions may yield polymeric byproducts. Addition of phenothiazine (50–300 ppm) suppresses this.

Solvent Selection

  • Water : Commonly used for its polarity and low cost.

  • Polar Aprotic Solvents : Dimethylformamide (DMF) may enhance solubility but complicates purification.

Industrial and Research Implications

The metal-catalyzed method, with its high yield and selectivity, is gaining traction in pharmaceutical research for synthesizing bioactive intermediates. Conversely, the acid-catalyzed route remains dominant in bulk production due to economic viability . Future directions include exploring heterogeneous catalysts (e.g., zeolites) for greener synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-Methylenebis(N-formylacetamide) with high purity?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between formylacetamide and formaldehyde under acidic or basic catalysis. Key parameters include:

  • Catalyst selection : Use acetic acid or sodium hydroxide to control reaction kinetics and minimize side products .
  • Stoichiometry : Maintain a 2:1 molar ratio of formylacetamide to formaldehyde to ensure complete bisamide formation.
  • Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to achieve >98% purity, as validated by HPLC or LC-MS .
    • Data Note : In analogous bisamide syntheses (e.g., biamide derivatives), yields range from 65–85%, with LC-MS (ESI) confirming molecular ions at m/z = [M+H]+ .

Q. How should researchers characterize the structural and thermal stability of N,N'-Methylenebis(N-formylacetamide)?

  • Methodological Answer :

  • Structural analysis : Use 1H^1H-NMR to confirm the methylene bridge (δ ~4.2 ppm, singlet) and formyl protons (δ ~8.1 ppm). IR spectroscopy detects amide C=O stretches (~1650 cm1^{-1}) and N–H bends (~1550 cm1^{-1}) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen. Analogous bisamides show decomposition onset at ~200°C, with mass loss correlating to formaldehyde release .

Q. What safety protocols are critical for handling N,N'-Methylenebis(N-formylacetamide in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at 2–10°C to prevent hydrolysis. Avoid exposure to moisture or strong acids, which may degrade the compound to formaldehyde .

Advanced Research Questions

Q. How does the electronic configuration of N,N'-Methylenebis(N-formylacetamide) influence its reactivity in polymer crosslinking?

  • Methodological Answer :

  • Mechanistic insight : The electron-withdrawing formyl groups increase the electrophilicity of the methylene bridge, enhancing nucleophilic attack by amine/thiol groups in polymers.
  • Experimental design : Compare crosslinking efficiency with non-formylated analogs (e.g., N,N'-Methylenebis(acrylamide)) using rheometry. For hydrogels, monitor storage modulus (GG') post-crosslinking .
  • Data contradiction : Some studies report reduced crosslinking efficiency at high pH due to formyl group hydrolysis. Mitigate by optimizing reaction pH (6–8) and crosslinker concentration (1–5 mol%) .

Q. What in vitro toxicological profiles should be assessed for N,N'-Methylenebis(N-formylacetamide) in biomedical applications?

  • Methodological Answer :

  • Cytotoxicity : Test against human fibroblasts (e.g., NIH/3T3 cells) using MTT assays. IC50_{50} values <100 μM suggest limited biocompatibility .
  • Genotoxicity : Perform Ames tests with Salmonella typhimurium strains (TA98, TA100) to detect mutagenic potential from formaldehyde byproducts .
  • Metabolite tracking : Use 13C^{13}C-labeled formaldehyde in degradation studies to quantify release kinetics via GC-MS .

Q. How can researchers resolve discrepancies in reported solubility data for N,N'-Methylenebis(N-formylacetamide)?

  • Methodological Answer :

  • Contradiction source : Solubility varies widely in literature (e.g., 12–45 mg/mL in DMSO). This stems from residual solvents (e.g., ethanol) altering polarity.
  • Resolution : Pre-dry the compound under vacuum (24 h, 40°C) and measure solubility via UV-Vis at λ = 270 nm. Calibrate with standard curves in solvents like DMSO, THF, and chloroform .

Methodological Challenges and Solutions

Q. What strategies improve the reproducibility of N,N'-Methylenebis(N-formylacetamide) in drug delivery formulations?

  • Methodological Answer :

  • Batch variability : Control formaldehyde purity (≥99%) and reaction temperature (60–70°C ±1°C) to minimize side products .
  • Formulation stability : Add antioxidants (e.g., 0.1% BHT) to lipid-based nanoparticles to prevent oxidative degradation during storage .

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